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molecular formula C6H12O3 B072477 6-Hydroxyhexanoic acid CAS No. 1191-25-9

6-Hydroxyhexanoic acid

Cat. No. B072477
M. Wt: 132.16 g/mol
InChI Key: IWHLYPDWHHPVAA-UHFFFAOYSA-N
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Patent
US06300496B1

Procedure details

5.28 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 45 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave, placed under 1500 psi O2 and heated to 120° C. Samples were taken every 30 minutes throughout the reaction. After 1.5 hours, reaction conversion was 92% and 6-hydroxycaproic acid was formed in 92% selectivity.
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[O:9]=O>O>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([OH:9])=[O:1]

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
OCCCCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was charged to the Parr autoclave
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C
CUSTOM
Type
CUSTOM
Details
Samples were taken every 30 minutes throughout the reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction conversion

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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